N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C14H19N3O2S and its molecular weight is 293.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Chemistry
N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide belongs to a class of compounds with a thiazolopyrimidine core, a structure of interest in heterocyclic chemistry due to its potential for diverse chemical reactions and biological activities. One study discusses the synthesis of new thiazolo[3,2-a]pyridines and related heterocyclic systems, highlighting the versatility of thiazolopyrimidine derivatives in forming polycyclic heterocycles containing condensed pyrimidine and triazine rings, which were also evaluated for antifungal activities (M S al-Thebeiti, 2000).
Medicinal Chemistry and Biological Activities
In medicinal chemistry, the modification of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) was studied, demonstrating the compound's significance in drug discovery, especially for its application in castration-resistant prostate cancer (CRPC) treatments. This work emphasizes the importance of structural modifications to enhance the stability and efficacy of thiazolopyrimidine derivatives (A. Linton et al., 2011).
Another aspect of research focuses on the synthesis of functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, revealing the compound's utility in generating a variety of derivatives with potential pharmacological activities. These studies highlight the compound's role in the development of new therapeutic agents, underscoring its significance in drug design and discovery (L. Peterlin-Mašič et al., 2000).
Anti-inflammatory and Antimicrobial Activities
Research on the synthesis and antimicrobial activity of N-5-Diaryl-7-Methyl-3-OXO-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide Hydrochlorides demonstrates the compound's relevance in developing antimicrobial agents. Some synthesized compounds exhibited notable antimicrobial activity, suggesting their potential use in treating infections (V. L. Gein et al., 2015).
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidine derivatives, to which this compound belongs, have been reported to exhibit a broad spectrum of pharmacological activity . They have been used as scaffolds for the design of new medicines, including anticancer drugs . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Mode of Action
It is known that thiazolo[3,2-a]pyrimidine derivatives can interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidine derivatives have been reported to exhibit a broad spectrum of pharmacological activity, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazolo[3,2-a]pyrimidine derivatives have been reported to exhibit high antitumor, antibacterial, and anti-inflammatory activities .
Properties
IUPAC Name |
N-cycloheptyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c18-12(16-10-5-3-1-2-4-6-10)11-9-15-14-17(13(11)19)7-8-20-14/h9-10H,1-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVFEWQLOAEREZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CN=C3N(C2=O)CCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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